molecular formula C9H16N2O2 B13614898 4-Methyl-4-(3-piperidinyl)-2-oxazolidinone

4-Methyl-4-(3-piperidinyl)-2-oxazolidinone

Cat. No.: B13614898
M. Wt: 184.24 g/mol
InChI Key: NLXHQUZERHCORF-UHFFFAOYSA-N
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Description

4-Methyl-4-(piperidin-3-yl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features a piperidine ring fused to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4-(piperidin-3-yl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperidine with an appropriate oxazolidinone precursor in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(piperidin-3-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

4-Methyl-4-(piperidin-3-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-4-(piperidin-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4-(piperidin-3-yl)-1,3-oxazolidin-2-one is unique due to its specific combination of the piperidine and oxazolidinone rings. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

4-methyl-4-piperidin-3-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H16N2O2/c1-9(6-13-8(12)11-9)7-3-2-4-10-5-7/h7,10H,2-6H2,1H3,(H,11,12)

InChI Key

NLXHQUZERHCORF-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)N1)C2CCCNC2

Origin of Product

United States

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